molecular formula C17H29NO2S B7459584 2,4,6-trimethyl-N,N-bis(2-methylpropyl)benzene-1-sulfonamide

2,4,6-trimethyl-N,N-bis(2-methylpropyl)benzene-1-sulfonamide

Cat. No. B7459584
M. Wt: 311.5 g/mol
InChI Key: XAXQXWKQCHXPEP-UHFFFAOYSA-N
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Description

2,4,6-trimethyl-N,N-bis(2-methylpropyl)benzene-1-sulfonamide, commonly known as TMBPS, is a sulfonamide compound that has been widely used in scientific research. This compound has gained popularity due to its unique properties and its ability to act as a potent inhibitor of various enzymes.

Mechanism of Action

TMBPS acts as an inhibitor of enzymes by binding to the active site of the enzyme and preventing its activity. The sulfonamide group of TMBPS acts as a mimic of the peptide bond in the substrate, and the hydrophobic groups of TMBPS interact with the hydrophobic residues in the enzyme's active site. This interaction leads to the inhibition of the enzyme's activity.
Biochemical and Physiological Effects:
TMBPS has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and to induce apoptosis in cancer cells. TMBPS has also been shown to increase bone density and to prevent bone loss in osteoporosis. Additionally, TMBPS has been found to have neuroprotective effects and to improve cognitive function in Alzheimer's disease.

Advantages and Limitations for Lab Experiments

TMBPS has several advantages for lab experiments. It is easy to synthesize and has a high purity level. It is also stable under various conditions, making it suitable for use in different experiments. However, TMBPS has some limitations, such as its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the use of TMBPS in scientific research. One direction is the development of TMBPS-based inhibitors for the treatment of various diseases. Another direction is the use of TMBPS as a fluorescent probe for the detection of metal ions in biological systems. Additionally, TMBPS can be used as a ligand for the synthesis of metal complexes with potential applications in catalysis and materials science.
Conclusion:
In conclusion, 2,4,6-trimethyl-N,N-bis(2-methylpropyl)benzene-1-sulfonamide, or TMBPS, is a sulfonamide compound that has been widely used in scientific research. It has shown promising results in the treatment of various diseases and has been used as an inhibitor of enzymes, a fluorescent probe, and a ligand for the synthesis of metal complexes. TMBPS has several advantages for lab experiments but also has some limitations. There are several future directions for the use of TMBPS in scientific research, including the development of TMBPS-based inhibitors and the use of TMBPS as a fluorescent probe and a ligand for the synthesis of metal complexes.

Synthesis Methods

TMBPS can be synthesized by reacting 2,4,6-trimethylbenzenesulfonyl chloride with diisopropylamine in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform, and the product is obtained by filtration and recrystallization.

Scientific Research Applications

TMBPS has been extensively used as an inhibitor of various enzymes, including carbonic anhydrases, metalloproteinases, and serine proteases. It has also been used as a fluorescent probe for the detection of metal ions and as a ligand for the synthesis of metal complexes. TMBPS has shown promising results in the treatment of various diseases such as cancer, osteoporosis, and Alzheimer's disease.

properties

IUPAC Name

2,4,6-trimethyl-N,N-bis(2-methylpropyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29NO2S/c1-12(2)10-18(11-13(3)4)21(19,20)17-15(6)8-14(5)9-16(17)7/h8-9,12-13H,10-11H2,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAXQXWKQCHXPEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N(CC(C)C)CC(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,6-trimethyl-N,N-bis(2-methylpropyl)benzene-1-sulfonamide

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